molecular formula C17H19N3O B2753438 N-(3,4-Dimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide CAS No. 2415489-78-8

N-(3,4-Dimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide

Cat. No.: B2753438
CAS No.: 2415489-78-8
M. Wt: 281.359
InChI Key: KBAABFTXKDADNV-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide: is an organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazoline core, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring, and a carboxamide group attached to the 4-position of the quinazoline ring. The presence of the 3,4-dimethylphenyl group adds to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide typically involves the following steps:

  • Formation of the Quinazoline Core: : The quinazoline core can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of anthranilic acid derivatives with formamide or formic acid under acidic or basic conditions to form the quinazoline ring system.

  • Introduction of the Carboxamide Group: : The carboxamide group can be introduced by reacting the quinazoline derivative with an appropriate amine. For instance, the reaction of 4-chloroquinazoline with 3,4-dimethylaniline in the presence of a base such as potassium carbonate can yield the desired carboxamide.

  • Hydrogenation: : The final step involves the hydrogenation of the quinazoline ring to form the tetrahydroquinazoline derivative. This can be achieved using a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can target the quinazoline ring or the carboxamide group. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents used.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the quinazoline ring. Reagents such as alkyl halides or acyl chlorides can be used for these reactions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: NaBH₄ in methanol, LiAlH₄ in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes from the methyl groups.

    Reduction: Formation of amines or alcohols depending on the target functional group.

    Substitution: Introduction of various alkyl or acyl groups at the reactive sites.

Scientific Research Applications

Chemistry

In chemistry, N-(3,4-Dimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in various assays for its potential therapeutic effects. It may act as an inhibitor of certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, derivatives of quinazoline, including this compound, are being investigated for their potential use in treating diseases such as cancer, inflammation, and neurological disorders. Their ability to interact with specific molecular targets makes them valuable in the design of new pharmaceuticals.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity. It may also find applications in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-Dimethylphenyl)-quinazoline-4-carboxamide: Lacks the tetrahydro modification, which may affect its biological activity and chemical reactivity.

    N-(3,4-Dimethylphenyl)-5,6,7,8-tetrahydroquinazoline-2-carboxamide: Similar structure but with the carboxamide group at a different position, potentially altering its interaction with biological targets.

    N-(3,4-Dimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-sulfonamide: Contains a sulfonamide group instead of a carboxamide, which can significantly change its chemical properties and biological effects.

Uniqueness

N-(3,4-Dimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. The tetrahydro modification of the quinazoline ring also adds to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-11-7-8-13(9-12(11)2)20-17(21)16-14-5-3-4-6-15(14)18-10-19-16/h7-10H,3-6H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAABFTXKDADNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NC=NC3=C2CCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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